Brexpiprazole 5-1H-Quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Brexpiprazole is synthesized through a multi-step chemical process. One of the key synthetic routes involves the reaction of 7-hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . Industrial production methods often involve optimizing reaction conditions such as temperature, solvents, and bases to achieve high yield and purity .
化学反応の分析
Brexpiprazole undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include potassium carbonate and sodium carbonate as bases, and N,N-dimethylacetamide as a solvent . The major products formed from these reactions are intermediates that are further processed to yield the final compound, Brexpiprazole .
科学的研究の応用
Brexpiprazole has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it is extensively studied for its pharmacological properties and therapeutic potential in treating psychiatric disorders such as schizophrenia and major depressive disorder . Additionally, Brexpiprazole is being investigated for its potential use in treating other psychiatric conditions like post-traumatic stress disorder .
作用機序
Brexpiprazole exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism of action helps modulate the activity of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders . The compound’s ability to act as both an agonist and antagonist depending on the receptor type and context contributes to its therapeutic efficacy and favorable side effect profile .
類似化合物との比較
Brexpiprazole is structurally similar to aripiprazole, another atypical antipsychotic . Both compounds act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at the D2 receptor and stronger antagonism at the 5-HT2A receptor compared to aripiprazole . This difference in receptor binding affinities results in Brexpiprazole having potentially fewer side effects such as akathisia and extrapyramidal symptoms . Other similar compounds include cariprazine and lurasidone, which also belong to the class of atypical antipsychotics and share some pharmacological properties with Brexpiprazole .
特性
分子式 |
C25H27N3O2S |
---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29) |
InChIキー |
BOAYMRGERLOOMB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。